
4-Bromo-5-phenyl-1-benzothiepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-phenyl-1-benzothiepine is an organic compound that belongs to the class of benzothiepines Benzothiepines are heterocyclic compounds containing a benzene ring fused to a thiepine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-phenyl-1-benzothiepine typically involves the intramolecular Friedel-Crafts reaction. The process begins with the alkylation of p-bromothiophenol with ethyl 4-bromobutyrate, followed by subsequent alkaline hydrolysis. The resulting bromide is then condensed with 4-methylphenylboronic acid using the Suzuki coupling reaction to form the desired benzothiepine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5-phenyl-1-benzothiepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 5-phenyl-1-benzothiepine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 5-Phenyl-1-benzothiepine.
Substitution: Various substituted benzothiepines depending on the nucleophile used.
Applications De Recherche Scientifique
4-Bromo-5-phenyl-1-benzothiepine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-phenyl-1-benzothiepine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of the bromine atom and the phenyl group may play a role in its binding affinity and activity. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzothiepine: Lacks the bromine and phenyl groups, resulting in different chemical properties and reactivity.
1-Benzazepine: Contains a nitrogen atom in place of the sulfur atom, leading to different biological activities and applications.
Uniqueness
4-Bromo-5-phenyl-1-benzothiepine is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
66769-03-7 |
|---|---|
Formule moléculaire |
C16H11BrS |
Poids moléculaire |
315.2 g/mol |
Nom IUPAC |
4-bromo-5-phenyl-1-benzothiepine |
InChI |
InChI=1S/C16H11BrS/c17-14-10-11-18-15-9-5-4-8-13(15)16(14)12-6-2-1-3-7-12/h1-11H |
Clé InChI |
SWWGCLCCSHBMQR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=CSC3=CC=CC=C32)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.1.0]pent-1(4)-ene](/img/structure/B14471070.png)
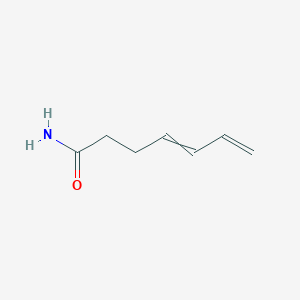
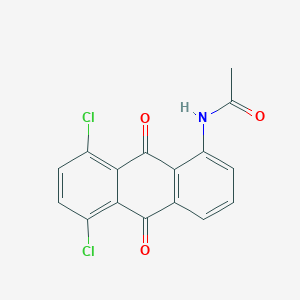
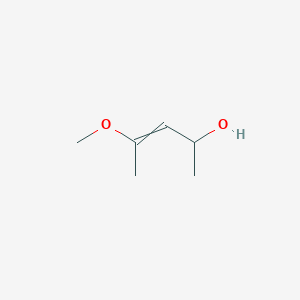
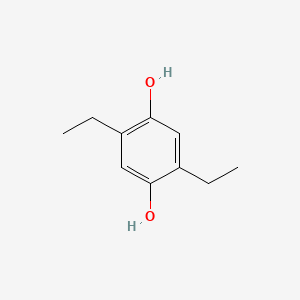
![1-{4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]phenyl}ethan-1-one](/img/structure/B14471097.png)
![6-[5-(Hydroxyamino)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14471098.png)


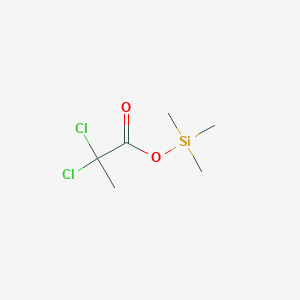

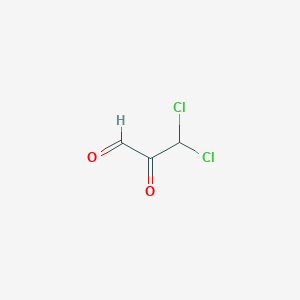
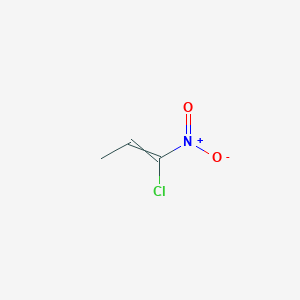
![1-{2-[2-(Benzylsulfanyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14471146.png)
